2-Propoxybenzoic acid
Overview
Description
2-Propoxybenzoic acid, also known as o-propoxybenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid where a propoxy group is attached to the second carbon of the benzene ring. This compound appears as an off-white solid and is known for its applications in organic synthesis and pharmaceutical intermediates .
Synthetic Routes and Reaction Conditions:
-
Methyl Salicylate Route:
Reagents: Methyl salicylate, bromopropane, potassium carbonate.
Conditions: Reflux in acetone.
-
Salicylic Acid Route:
Reagents: Salicylic acid, bromopropane, 18-crown-6 or benzyl triethylammonium chloride (TEBAC) as catalysts.
Conditions: Alkaline conditions.
Industrial Production Methods:
- The industrial production of this compound typically involves the methyl salicylate route due to its relatively higher yield and purity. The process includes the reaction of methyl salicylate with bromopropane in an ethanol solution, followed by alkaline hydrolysis and acidification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Mechanism of Action
Target of Action
2-Propoxybenzoic acid (p-PBA) is a multi-target inhibitor . It has been reported to inhibit α-amylase and is used in the preparation of inhibitors of tyrosinase or hyaluronidase . It is also a potent inhibitor of collagen-induced aggregation of human platelets .
Mode of Action
The compound interacts with its targets, such as α-amylase, by blocking their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in, leading to potential therapeutic effects .
Biochemical Pathways
It is known that the compound inhibits α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound could potentially affect the breakdown and absorption of carbohydrates, which could have implications for conditions like diabetes .
Pharmacokinetics
In a study involving rats, it was observed that diabetic animals treated with p-pba showed significant improvements in body weight and blood glucose levels over 28 days . This suggests that the compound has good bioavailability and is able to exert its effects effectively.
Result of Action
In a pre-clinical study, diabetic rats treated with p-PBA showed significant improvements in body weight and blood glucose levels over 28 days . Levels of glycosylated hemoglobin (HbA1c) and serum insulin were significantly regulated in animals treated with p-PBA . A significant decrease was observed in elevated levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol in animals treated with p-PBA . p-PBA significantly regulated the levels of high-density lipoprotein (HDL) cholesterol . These results suggest that this compound has a notable effect on metabolic parameters related to diabetes.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins due to its role as an inhibitor of tyrosinase or hyaluronidase . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby preventing their normal function.
Cellular Effects
The cellular effects of 2-Propoxybenzoic Acid are largely related to its inhibitory effects on certain enzymes. For example, by inhibiting tyrosinase, it may affect melanin synthesis in cells, potentially leading to changes in pigmentation
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzymes it inhibits. It is likely to bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions
Metabolic Pathways
It is known to interact with certain enzymes, which suggests that it may play a role in the metabolic pathways these enzymes are involved in
Scientific Research Applications
2-Propoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of materials with anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
2-Methoxybenzoic Acid: Similar structure with a methoxy group instead of a propoxy group.
2-Ethoxybenzoic Acid: Similar structure with an ethoxy group instead of a propoxy group.
2-Butoxybenzoic Acid: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness:
- 2-Propoxybenzoic acid is unique due to its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in pharmaceutical synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
2-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWWPXTTOCKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337153 | |
Record name | 2-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-31-4 | |
Record name | 2-Propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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